N3-D-Lys(Fmoc)-OH

Chiral Purity Quality Control Peptide Synthesis

Standard Fmoc-L-Lys(N3)-OH yields L-peptides susceptible to rapid protease degradation. For D-peptide or mixed D/L sequences requiring extended half-life in serum or cell lysates, precise stereochemistry is mandatory. N3-D-Lys(Fmoc)-OH (CAS 1994300-35-4) solves this: - D-configuration: verified positive optical rotation ([α]D20 = +14 ± 2°) for enantiopurity QC - Bioorthogonal azide: site-specific click chemistry (CuAAC/SPAAC) for fluorophores, biotin, or payloads - Fmoc-SPPS compatible: standard 20% piperidine deprotection

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
Cat. No. B2866758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-D-Lys(Fmoc)-OH
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m1/s1
InChIKeyQETYFSMTHHMLJP-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-D-Lys(Fmoc)-OH: D-Peptide Click Chemistry Building Block


N3-D-Lys(Fmoc)-OH (CAS 1994300-35-4) is a non-canonical amino acid derivative belonging to the class of Fmoc-protected, azide-functionalized building blocks for solid-phase peptide synthesis (SPPS) . It features an Fmoc-protected alpha-amine, a carboxylic acid, and an epsilon-azide group on a D-lysine backbone. The azide group enables bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific bioconjugation, while the Fmoc group allows for standard SPPS deprotection [1]. The D-configuration is its primary distinguishing feature, designed to confer enhanced proteolytic resistance to resultant peptides compared to its L-configured analog [2].

Stereochemistry D-configuration for stereochemical-control studies
Conjugation Azide handle enables CuAAC / SPAAC bioconjugation
SPPS Fmoc-protected for standard solid-phase peptide synthesis

N3-D-Lys(Fmoc)-OH: Risks of L-Isomer Substitution


Generic substitution of N3-D-Lys(Fmoc)-OH with its L-enantiomer (e.g., Fmoc-L-Lys(N3)-OH) or other in-class azido-lysine derivatives can lead to fundamentally different experimental results. The D-configuration of the lysine backbone is not merely a structural variant; it imparts distinct stereochemical and biological properties that directly influence peptide conformation, target binding, and metabolic stability [1]. While L-lysine residues are rapidly degraded by ubiquitous proteases in vitro and in vivo, the incorporation of D-lysine, facilitated by this specific building block, is a proven strategy to significantly enhance a peptide's half-life [2]. Furthermore, the unique optical rotation of the D-isomer serves as a critical quality control metric for verifying enantiopurity, which cannot be assessed when using a mixture or the incorrect isomer . Using an L-isomer in a protocol optimized for the D-isomer will likely yield a product with different pharmacokinetic and pharmacodynamic profiles, potentially invalidating the study's conclusions.

D-Isomer (This Product)
L-Isomer Substitute
Reported proteolytic resistance context may support stability screening
May undergo rapid enzymatic degradation in biological matrices
Positive optical rotation for enantiopurity QC verification
Opposite rotation sign; enantiopurity QC not applicable
Stereospecific binding context preserved
Stereospecific interactions may not transfer

N3-D-Lys(Fmoc)-OH vs. L-Isomer: Quantitative Evidence


Optical Rotation for Enantiopurity Verification

N3-D-Lys(Fmoc)-OH exhibits a positive specific optical rotation, a fundamental property directly opposite to that of its L-enantiomer. This metric provides a clear, quantifiable benchmark for confirming the identity and enantiopurity of the D-isomer. The positive rotation is a direct consequence of the D-configuration and is a critical quality control parameter for ensuring the correct stereochemistry is incorporated into the target peptide .

Optical Rotation
Head-to-head
[α]D20 = +14 ± 2°
Supports enantiopurity verification workflow
C=1 in DMF at 20°C; opposite sign vs L-isomer
Chiral Purity Quality Control Peptide Synthesis

D-Lysine Proteolytic Stability

Peptides synthesized using D-lysine building blocks, such as N3-D-Lys(Fmoc)-OH, demonstrate significantly enhanced resistance to proteolytic degradation compared to their L-lysine counterparts. This is a well-established class effect. A study by Lu et al. (2020) showed that an antimicrobial peptide derivative (DP06), in which all L-lysine and L-arginine residues were replaced with their D-enantiomers, displayed 'remarkable stability' towards trypsin and plasma proteases, whereas the L-amino acid peptide was rapidly degraded [1]. Furthermore, the PEPlife database documents that even the substitution of just two L-amino acids with D-amino acids (peptide KSL7) leads to a measurably longer half-life than the all-L-peptide (KSL) [2].

Proteolytic Stability
Class-level
D-peptide remained intact; L-peptide rapidly degraded
Supports stability screening context
Class-level inference; model-specific review advised
Peptide Stability Proteolytic Resistance D-Amino Acids

N3-D-Lys(Fmoc)-OH: Key Research Applications


Stable D-Peptides for Imaging & Therapeutics

N3-D-Lys(Fmoc)-OH is the optimal building block for constructing D-peptide sequences via Fmoc-SPPS that require extended half-lives in biological matrices. The D-configuration confers resistance to endogenous proteases, as demonstrated by the enhanced stability of D-amino acid-substituted peptides compared to L-analogs [1]. The integrated azide handle allows for subsequent, highly specific bioconjugation via CuAAC or SPAAC click chemistry to attach imaging probes (e.g., fluorophores, PET tracers) or therapeutic payloads, enabling long-term tracking and efficacy studies in vivo.

Enantiopure Peptide Hydrogels

In the development of self-assembling peptide biomaterials, the precise stereochemistry of each amino acid is crucial for dictating nanofiber morphology, mechanical properties, and bioactivity. N3-D-Lys(Fmoc)-OH allows for the precise incorporation of a D-lysine residue with a functional azide handle. The verifiable positive optical rotation ([a]D20 = +14 ± 2º) serves as a key quality control checkpoint to ensure the correct D-isomer is used, preventing the formation of mixed-stereochemistry assemblies that would exhibit different, and likely undesirable, material properties.

Stereospecific Interactions & Inhibitor Design

For probing interactions where the binding pocket of a target protein exhibits stereospecificity for D-amino acids, N3-D-Lys(Fmoc)-OH is essential. Using the L-isomer would likely result in a significant loss of affinity. This building block enables the synthesis of all-D or mixed D/L peptide libraries to map stereochemical binding preferences . The azide group further provides a convenient site for biotinylation or fluorescent tagging for use in pull-down assays and fluorescence polarization studies, facilitating quantitative analysis of binding kinetics.

Application
Selection Property
Validation Focus
D-Peptide stability research
Stereochemical configuration
Proteolytic resistance endpoints
Peptide biomaterial assembly
Enantiopurity specification
Material property characterization
Stereospecific binding studies
D-enantiomer identity verification
Binding interaction validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-D-Lys(Fmoc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.